molecular formula C8H5BrClF3S B1369542 4-Chloro-3-(trifluoromethylthio)benzyl bromide CAS No. 886503-38-4

4-Chloro-3-(trifluoromethylthio)benzyl bromide

Cat. No.: B1369542
CAS No.: 886503-38-4
M. Wt: 305.54 g/mol
InChI Key: QRIMMRPSWRLACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(trifluoromethylthio)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3S. It is a derivative of benzyl bromide, where the benzyl group is substituted with a chlorine atom at the 4-position and a trifluoromethylthio group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethylthio)benzyl bromide typically involves the bromination of 4-Chloro-3-(trifluoromethylthio)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the benzylic position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethylthio)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trifluoromethyl derivatives.

Scientific Research Applications

4-Chloro-3-(trifluoromethylthio)benzyl bromide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethylthio)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The trifluoromethylthio group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-Chloro-3-(trifluoromethylthio)benzyl bromide can be compared with other similar compounds, such as:

    4-Chlorobenzyl bromide: Lacks the trifluoromethylthio group, making it less electron-withdrawing and potentially less reactive in certain reactions.

    3-(Trifluoromethylthio)benzyl bromide: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.

    4-Bromomethyl-1-chloro-2-(trifluoromethyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3S/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIMMRPSWRLACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)SC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-(trifluoromethylthio)benzyl bromide
Reactant of Route 2
4-Chloro-3-(trifluoromethylthio)benzyl bromide
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-(trifluoromethylthio)benzyl bromide
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-(trifluoromethylthio)benzyl bromide
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-(trifluoromethylthio)benzyl bromide
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-(trifluoromethylthio)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.